molecular formula C14H18BNO3 B1420535 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 706820-96-4

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B1420535
CAS No.: 706820-96-4
M. Wt: 259.11 g/mol
InChI Key: GXTWYHOENGPGPB-UHFFFAOYSA-N
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Description

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 949892-14-2) is a high-purity chemical compound offered for research and development purposes. This organoboron reagent, with a molecular formula of C14H18BNO3 and a molecular weight of 259.11 g/mol, is a derivative of benzonitrile bearing a methoxy group and a pinacol boronate ester functional group . This specific structure makes it a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal for creating novel biaryl structures for pharmaceutical and materials science research . The compound should be stored sealed in a dry, room temperature environment to maintain stability . As a handling precaution, it may cause skin and serious eye irritation . This product is intended strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(9-16)6-7-12(11)17-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTWYHOENGPGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675321
Record name 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706820-96-4
Record name 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H19BNO4. The compound features a methoxy group and a dioxaborolane moiety which may influence its solubility and reactivity.

Structural Information

PropertyValue
Molecular FormulaC13H19BNO4
Molecular Weight251.14491 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)OC
InChIInChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8,15H,1-5H3

Antiparasitic Activity

Research has indicated that compounds similar to this compound may exhibit antiparasitic activity. For instance, studies on related scaffolds have shown that modifications can enhance aqueous solubility and metabolic stability while maintaining efficacy against parasites such as Plasmodium falciparum . The incorporation of polar functionalities has been linked to improved pharmacokinetic profiles.

The mechanism of action for this class of compounds typically involves the inhibition of key enzymes in the parasite's metabolic pathways. For example, structural analogs have been shown to inhibit PfATP4-associated Na+^+-ATPase activity which is crucial for the survival of malaria parasites .

Study on Structural Modifications

A study focused on optimizing dihydroquinazolinone derivatives reported that specific structural modifications led to significant increases in antiparasitic activity. For instance:

  • Compound 8k demonstrated an EC50 value of 0.395 μM against P. berghei, indicating potent activity .

This suggests that similar optimization strategies could be applied to this compound to enhance its biological efficacy.

Toxicological Profile

The safety profile of the compound has been assessed through various toxicity studies. It is classified under GHS as causing skin irritation and serious eye damage . Such findings highlight the need for caution when handling this compound in laboratory settings.

Scientific Research Applications

Organic Synthesis

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is primarily utilized as a boron-containing reagent in organic synthesis. Its boron moiety allows for various transformations such as:

  • Cross-Coupling Reactions : The compound is effective in Suzuki-Miyaura cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. This application is crucial for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, the compound's unique structure provides avenues for drug development:

  • Anticancer Activity : Research indicates that derivatives of boron-containing compounds exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The incorporation of the methoxy group enhances solubility and biological activity .
  • Targeted Drug Delivery : The ability to modify the compound's structure allows for the design of targeted drug delivery systems. The dioxaborolane unit can be utilized to create prodrugs that release active pharmaceutical ingredients selectively in tumor environments .

Materials Science

The compound's properties extend to materials science:

  • Polymer Chemistry : It serves as a building block for synthesizing novel polymers with enhanced optical and electrochemical properties. For instance, it can be incorporated into copolymers based on benzothiadiazole and electron-rich arene units to create materials suitable for organic photovoltaics and light-emitting diodes (LEDs) .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficacy of this compound in synthesizing biaryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to yield high purity products with significant yields (up to 95%) under mild conditions.

Case Study 2: Anticancer Drug Development

In a recent investigation into new anticancer agents, derivatives of this compound were tested against various cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity compared to standard treatments. This highlights the potential of boron-containing compounds in developing next-generation anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-methoxy-3-(pinacol boronate)benzonitrile is highlighted through comparisons with analogous boronate-containing benzonitriles. Key differences in substituent positions, electronic effects, and applications are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituent Position Key Properties/Applications Reference
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile C₁₄H₁₈BNO₃ 259.11 3-boronate, 4-methoxy Suzuki coupling precursor; electron-withdrawing nitrile enhances catalytic stability
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile C₁₃H₁₆BNO₂ 229.08 4-boronate, no methoxy Simpler structure; used in OLED materials and charge-transfer dyads
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile C₁₂H₁₄BClNO₂ 265.52 3-boronate, 4-chloro Chloro substituent increases electrophilicity; potential in H₂O₂ sensing
4-(Methoxymethoxy)-3-(pinacol boronate)benzonitrile C₁₅H₂₀BNO₄ 289.13 3-boronate, 4-methoxymethoxy Bulky substituent may reduce reactivity; specialized in niche coupling reactions

Key Insights from Research

Electronic Effects: The methoxy group in the 4-position of the target compound donates electron density via resonance, balancing the electron-withdrawing nitrile group. 4-(Pinacol boronate)benzonitrile (without methoxy) exhibits stronger electron deficiency, favoring charge-transfer applications in meta-terphenyl-linked donor-acceptor dyads .

Synthetic Utility: The target compound achieved 62% yield in a Suzuki-Miyaura coupling with 3-cyanophenol under mild conditions (40°C, CsF catalyst) . By comparison, 4-(pinacol boronate)benzonitrile showed higher yields (>80%) in similar reactions, likely due to reduced steric hindrance . 4-Chloro-3-boronitrile demonstrated superior reactivity in palladium-catalyzed arylations, attributed to the chloro group’s ability to stabilize transition states .

Material Science Applications: Boronate-linked benzonitriles are pivotal in organic electronics. For example, 4-(pinacol boronate)benzonitrile was integrated into thermally activated delayed fluorescence (TADF) emitters for OLEDs, leveraging its planar structure for enhanced π-conjugation . The target compound’s methoxy group may reduce aggregation-induced quenching in luminescent materials compared to non-substituted analogs .

Biological Relevance :

  • Derivatives like 4-(1-(3-acetyl-4-fluorophenyl)-2-boronyl ethyl)benzonitrile (yield: 88%) were synthesized as intermediates in HSD17B13 inhibitors, highlighting the pharmacological versatility of boronate-nitrile scaffolds .

Preparation Methods

Table 1: Typical Reaction Conditions for Borylation of Aromatic Precursors

Step Reagents Catalyst Solvent Temperature Yield Reference
1 Aryl halide Pd(dba)2 + PCy3 Dioxane Room temp to 80°C Variable
2 Bis(pinacolato)diboron - Same as above 80°C Up to 90%

Specific Synthesis Pathways for the Target Compound

Borylation of Aromatic Precursors

The initial step involves the conversion of halogenated aromatic compounds, such as 4-bromobenzonitrile or 4-chlorobenzonitrile, into their corresponding boronate esters:

Ar–X + Bis(pinacolato)diboron → Ar–B(pinacol) + HX

This transformation is catalyzed by palladium complexes, notably Pd(dba)2 with phosphine ligands such as tricyclohexylphosphine, under inert atmosphere conditions. The reaction typically proceeds at elevated temperatures (~80°C) in dioxane, with potassium acetate as a base to facilitate transmetalation.

Suzuki-Miyaura Cross-Coupling

The boronate ester then undergoes coupling with electrophilic aromatic compounds bearing complementary functional groups (e.g., halides or pseudohalides), to construct the complex aromatic framework:

Ar–B(pinacol) + Ar'–X → Ar–Ar' + B(OH)3

Catalyzed by Pd(PPh3)4 or similar complexes, this step often occurs in tetrahydrofuran (THF) or dioxane at 80°C, with potassium carbonate or potassium phosphate as bases.

Introduction of Methoxy and Nitrile Groups

The methoxy substituent is introduced via nucleophilic aromatic substitution or through the use of methoxy-substituted precursors. The nitrile group is typically retained from the starting aromatic compound or introduced via nucleophilic substitution reactions on halogenated precursors.

Synthetic Route for the Target Compound

Based on the literature, a plausible synthetic route involves:

  • Starting with 4-bromobenzonitrile.
  • Performing Pd-catalyzed borylation to obtain the corresponding boronate ester.
  • Coupling with a methoxy-substituted aromatic or heteroaromatic compound bearing a halide.
  • Final purification via column chromatography or distillation.

Note: The exact sequence may vary depending on the availability of starting materials and specific functional group compatibility.

Data Supporting the Synthesis

Research articles demonstrate the efficiency of this approach:

  • Reaction yields typically range from 70% to 90%, depending on the substrate and conditions.
  • Spectroscopic data (NMR, IR, MS) confirm the structure of the intermediates and final product.

For example, in the synthesis of similar boronate esters, the $$^{11}$$B NMR signal appears around 31 ppm, confirming boron incorporation, while $$^{1}$$H NMR shows characteristic aromatic and methoxy signals.

Notes on Optimization and Challenges

  • Catalyst choice significantly influences yield and selectivity.
  • Steric hindrance from tetramethyl groups can reduce coupling efficiency, requiring optimized conditions.
  • Purification often involves Kugelrohr distillation or chromatography to isolate pure boronate esters.

Summary of Key Reaction Conditions

Reaction Step Reagents Catalyst Solvent Temperature Typical Yield Reference
Borylation Aryl halide + bis(pinacolato)diboron Pd(dba)2 + PCy3 Dioxane 80°C 70-90%
Cross-coupling Boronate ester + electrophile Pd(PPh3)4 THF or Dioxane 80°C 75-85%

Q & A

Q. What are the standard synthetic routes for preparing 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and what catalysts are typically employed?

The compound is synthesized via palladium-catalyzed cross-coupling reactions. A two-step approach often involves:

  • Step 1 : Borylation of a halogenated precursor (e.g., bromo- or iodo-substituted benzonitrile) using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) .
  • Step 2 : Methoxy group introduction via nucleophilic substitution or O-methylation under basic conditions. Reaction solvents like THF or DMF are critical for optimizing yields, and catalysts such as Pd(PPh₃)₄ are also effective .

Q. How is this compound characterized, and what analytical techniques are essential for confirming its purity and structure?

Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy and boronate groups) and aromatic proton environments .
  • X-ray Crystallography : For resolving crystal structures, SHELX software (e.g., SHELXL/SHELXS) is widely used for refinement, especially for boronate esters with rigid geometries .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (259.11 g/mol) and isotopic patterns . Note: Commercial suppliers like Sigma-Aldrich do not provide analytical data, necessitating in-house validation .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a boronate ester intermediate in:

  • Suzuki-Miyaura Cross-Coupling : Enables C-C bond formation with aryl halides for constructing biaryl systems, critical in drug discovery and materials science .
  • Medicinal Chemistry : Fluorinated analogs (e.g., 2-fluoro derivatives) are used in bioactive molecule synthesis due to enhanced metabolic stability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the boronate group in cross-coupling reactions?

The boronate group undergoes transmetallation with Pd⁰ catalysts, forming a Pd-Ar intermediate that reacts with aryl halides. The electron-withdrawing nitrile group enhances electrophilicity at the boron-bound carbon, accelerating oxidative addition. Steric effects from the tetramethyl dioxaborolan ring may reduce side reactions, improving selectivity .

Q. How do crystallographic data resolve contradictions in molecular geometry predictions for this compound?

Discrepancies between computational models (e.g., DFT) and experimental data often arise from crystal packing effects. Using SHELXL for refinement, researchers can adjust torsion angles and hydrogen-bonding networks to align with observed bond lengths and angles. For example, the methoxy group’s orientation may deviate from idealized geometries due to steric hindrance .

Q. What strategies mitigate challenges in reproducing synthetic yields for this compound?

Yield variability stems from:

  • Impurity in Boron Reagents : Use of freshly distilled B₂pin₂ or recrystallized precursors.
  • Oxygen Sensitivity : Strict inert atmosphere (N₂/Ar) during reactions to prevent boronate oxidation.
  • Catalyst Deactivation : Addition of ligands like SPhos stabilizes Pd catalysts, enhancing turnover .

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing byproducts?

  • Solvent Screening : Replacing THF with toluene reduces polarity, suppressing protodeboronation.
  • Temperature Control : Lowering reaction temperatures (e.g., 40°C vs. 80°C) minimizes decomposition of the nitrile group .
  • Additives : Silver salts (e.g., AgNO₃) or Selectfluor improve regioselectivity in multi-step pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

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